Sulfo-Cyanine5 carboxylic acid

Description

Overview of Cyanine (B1664457) Dyes in Contemporary Scientific Inquiry

Cyanine dyes represent a broad class of organic molecules characterized by a polymethine bridge situated between two nitrogen-containing heterocyclic moieties. lumiprobe.comnih.govresearchgate.net This conjugated system of alternating single and double bonds is responsible for their strong light absorption and often intense color. nih.govresearchgate.net A key feature of cyanine dyes is that their absorption and fluorescence properties can be finely tuned by altering the length of the polymethine chain; longer chains result in absorption and emission at longer wavelengths, extending into the near-infrared (NIR) region. lumiprobe.comnih.gov

These dyes are renowned for their exceptionally high molar extinction coefficients, often exceeding 100,000 L·mol⁻¹·cm⁻¹, which contributes to their bright fluorescence. lumiprobe.com In the realm of life sciences, cyanine dyes gained significant traction in the early 1990s through the work of Alan Waggoner and his colleagues, who developed derivatives with low non-specific binding to biomolecules and favorable fluorescence quantum yields. lumiprobe.com

Cyanine dyes are broadly categorized into non-sulfonated and sulfonated forms. lumiprobe.com The addition of sulfonate (sulfo) groups dramatically increases the water solubility of the dye, a crucial advantage for biological applications conducted in aqueous environments. lumiprobe.comapexbt.com This enhanced solubility helps to prevent the aggregation of dye molecules, which can otherwise lead to fluorescence quenching. lumiprobe.commdpi.com

Significance of Sulfo-Cyanine5 Carboxylic Acid as a Research Fluorophore

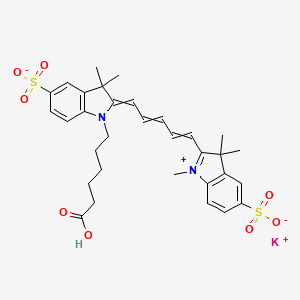

This compound is a specific, water-soluble, far-red fluorescent dye belonging to the pentamethine cyanine family. mdpi.commdpi.com Its structure includes two indolenine rings connected by a five-carbon polymethine chain. The "Sulfo" designation indicates the presence of sulfonate groups, which impart high hydrophilicity and water solubility. apexbt.comlumiprobe.comdcchemicals.com The "Cyanine5" (often abbreviated as Cy5) part of the name denotes its spectral properties, absorbing light in the red region of the spectrum and emitting in the far-red. axispharm.cominterchim.fr

The terminal carboxylic acid group is a non-activated functional group. lumiprobe.comaxispharm.com While it doesn't readily react on its own, it serves as a crucial handle for chemical modification. axispharm.com Researchers can activate this carboxylic acid in situ using coupling reagents like HATU or convert it into more reactive forms, such as N-hydroxysuccinimide (NHS) esters. axispharm.combroadpharm.com This versatility allows for the covalent labeling of a wide range of biomolecules, including proteins, peptides, and oligonucleotides, through the formation of stable amide bonds with primary amine groups. apexbt.combroadpharm.com

The significance of this compound in research stems from a combination of its key properties:

High Water Solubility: The sulfonate groups ensure excellent solubility in aqueous buffers, minimizing the need for organic co-solvents and reducing the risk of aggregation. lumiprobe.comapexbt.comlumiprobe.com

Far-Red Spectral Properties: With an absorption maximum around 646 nm and an emission maximum near 662 nm, it operates in a spectral window where autofluorescence from biological samples is significantly lower. lumiprobe.comaxispharm.comantibodies.com This leads to an improved signal-to-noise ratio in imaging experiments. axispharm.com

High Molar Extinction Coefficient: It possesses a very high molar extinction coefficient (approximately 271,000 L·mol⁻¹·cm⁻¹), resulting in bright fluorescent signals. lumiprobe.comantibodies.com

pH Insensitivity: The fluorescence of Sulfo-Cyanine5 conjugates is stable across a broad pH range, typically from pH 4 to 10, which is advantageous for experiments under varying biological conditions. axispharm.comvwr.com

Bioconjugation Versatility: The carboxylic acid moiety provides a site for conjugation to biomolecules, making it a valuable tool for creating fluorescent probes. axispharm.combroadpharm.com

Scope of Academic Research on this compound

The unique characteristics of this compound have made it a widely used tool across numerous areas of academic research. It is frequently employed as a non-reactive control in labeling experiments and for calibration purposes. lumiprobe.comaxispharm.comfishersci.com

A primary application lies in the creation of custom fluorescent probes for biological imaging and bioanalytical assays. vwr.comaxispharm.com Researchers utilize its carboxylic acid group to attach it to specific molecules of interest, thereby rendering them fluorescent. This has proven invaluable in:

Fluorescence Microscopy: Enabling high-contrast imaging of cellular and subcellular structures. axispharm.com

Biomolecule Labeling: It is a reagent of choice for labeling proteins, antibodies, and nucleic acids. axispharm.combroadpharm.com The resulting fluorescent conjugates are used in techniques like fluorescence resonance energy transfer (FRET) to study molecular interactions and enzymatic activity. mdpi.comresearchgate.net

Flow Cytometry: The dye's distinct spectral properties allow for accurate cell sorting and analysis. axispharm.com

Chemosensor Development: Studies have explored its use as a colorimetric chemosensor for detecting metal cations like copper (Cu²⁺) and iron (Fe³⁺) in solution. mdpi.comresearchgate.netresearchgate.net

The dye's utility extends to fundamental biophysical studies as well. For instance, it has been used to fill neurons via patch clamps to study drug accumulation and release mechanisms. apexbt.com Its application in solid-phase peptide synthesis, where it can be incorporated into peptides, further highlights its versatility as a research tool. axispharm.com

Data Tables

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₃₇N₂KO₈S₂ | antibodies.com |

| Molecular Weight | ~680.87 g/mol | antibodies.com |

| Appearance | Dark blue powder | antibodies.com |

| Solubility | Well soluble in water, DMF, DMSO | lumiprobe.comantibodies.com |

| Excitation Maximum (λabs) | 646 nm | lumiprobe.comantibodies.combroadpharm.com |

| Emission Maximum (λem) | 662 nm | lumiprobe.comantibodies.combroadpharm.com |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | lumiprobe.comantibodies.combroadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | lumiprobe.comantibodies.combroadpharm.com |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | antibodies.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTLWAAMVPCPTC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37KN2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Sulfo Cyanine5 Carboxylic Acid

Established Synthetic Pathways for Sulfo-Cyanine5 Carboxylic Acid

The construction of the this compound scaffold is a multi-step process that demands precise control over reaction conditions to achieve desirable yields and purity. Solution-phase synthesis is the predominant approach for its preparation.

Solution-Phase Synthetic Approaches

The synthesis of this compound is typically achieved through a convergent solution-phase strategy. A key method, as described by Waggoner and co-workers, involves the condensation of two heterocyclic precursors with a polymethine bridge-forming reagent. mdpi.com The general approach can be outlined as follows:

Preparation of Indoleninium Precursors: The synthesis begins with the preparation of two key substituted indoleninium salts. One precursor contains the carboxylic acid functionality, while the other bears the sulfonate group. The synthesis of the sulfonated indolenine precursor often starts from 4-hydrazinobenzenesulfonic acid hemihydrate and 3-methyl-2-butanone (B44728) via a Fischer indole (B1671886) synthesis. mdpi.com The resulting indolenine is then quaternized to form the reactive indoleninium salt. mdpi.com Similarly, the second indoleninium precursor is functionalized with a carboxylic acid, often introduced via an alkylation reaction on the indole nitrogen.

Condensation Reaction: The two distinct indoleninium salts are then condensed with a suitable pentamethine bridging agent, such as malonaldehyde dianilide hydrochloride, in a solvent like acetic anhydride. mdpi.com This reaction is typically performed at elevated temperatures.

Final Assembly: The intermediate formed from the first condensation then reacts with the second indoleninium salt, usually in the presence of a base like pyridine, to form the asymmetrical cyanine (B1664457) dye structure. mdpi.com This final step is often carried out at room temperature in the dark to prevent photodegradation of the dye.

A modular synthetic approach has also been described for heterobifunctional cyanine 5 dyes, which offers the advantage of introducing functional groups in the final steps of the synthesis. nih.govresearchgate.netacs.org This strategy helps to prevent the degradation of sensitive functional moieties that might not withstand the harsh conditions of earlier synthetic steps. nih.govresearchgate.netacs.org

Challenges in Synthesis and Purification of this compound

The synthesis and purification of this compound are not without their challenges. The presence of both a carboxylic acid and two sulfonate groups imparts a high degree of polarity to the molecule, which can lead to several complications:

Solubility Issues: The starting materials and the final product exhibit different solubility profiles, which can complicate reaction conditions and work-up procedures. The use of co-solvents is often necessary to achieve homogeneity.

Side Reactions: The formation of symmetrical cyanine dyes (homodimers of each of the indole precursors) is a common side reaction that can reduce the yield of the desired asymmetrical product. Careful control of stoichiometry and reaction conditions is crucial to minimize these byproducts.

Design and Synthesis of this compound Derivatives for Enhanced Research Utility

The true power of this compound lies in its potential for derivatization, which allows for its covalent attachment to a wide array of biomolecules.

Formation of Activated Esters (e.g., NHS Esters) for Bioconjugation

The carboxylic acid group of Sulfo-Cyanine5 is a versatile handle for bioconjugation. To facilitate the labeling of primary amines on biomolecules such as proteins and peptides, the carboxylic acid is typically converted into a more reactive "activated ester." The most common activated ester for this purpose is the N-hydroxysuccinimide (NHS) ester.

The synthesis of Sulfo-Cyanine5 NHS ester involves the reaction of the parent carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net This reaction creates a stable, yet reactive, ester that can readily undergo nucleophilic attack by the amino groups of biomolecules to form a stable amide bond. nih.gov

A challenge in the synthesis of Sulfo-NHS esters is the often-incompatible solubility of the hydrophobic carboxylic acid and the hydrophilic N-hydroxysulfosuccinimide sodium salt. nih.gov However, for the already water-soluble this compound, this is less of a concern. The use of coupling agents like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate (HATU) has also been reported for the activation of cyanine dye carboxylic acids for bioconjugation. vectorlabs.com

Exploration of Structural Modifications for Tunable Properties

The photophysical properties of this compound, such as its absorption and emission wavelengths, fluorescence quantum yield, and photostability, can be fine-tuned through structural modifications. These modifications can be strategically introduced to optimize the dye for specific applications.

Modification of the Polymethine Bridge: The length of the polymethine chain is a primary determinant of the dye's absorption and emission maxima. Each additional vinyl unit in the chain results in a bathochromic (red) shift of approximately 100 nm. researchgate.net While Sulfo-Cyanine5 is a pentamethine dye, the synthesis of related trimethine (Cy3) and heptamethine (Cy7) analogs allows for access to a broad spectral range. Additionally, substitution on the polymethine chain can influence the dye's properties. For instance, the introduction of bulky groups can sterically hinder cis-trans isomerization, a major pathway for non-radiative decay, thereby increasing the fluorescence quantum yield.

Advanced Analytical Characterization Techniques for Synthesized this compound Compounds

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and photophysical properties of synthesized this compound and its derivatives.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of atoms and the presence of specific functional groups. Both ¹H and ¹³C NMR are routinely used to confirm the chemical structure of the synthesized dye. mdpi.comresearchgate.netnih.govnih.govmdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of the synthesized molecule. mdpi.comnih.govmdpi.comresearchgate.netbeilstein-journals.org |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound by separating it from starting materials, reagents, and side products. It is also a primary tool for the purification of cyanine dyes. stanford.edunih.govnajah.edunsf.govdntb.gov.ua |

| UV-Visible Absorption Spectroscopy | Determines the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at a given wavelength. mdpi.comsciforum.netmedchemexpress.comnih.govresearchgate.net |

| Fluorescence Spectroscopy | Measures the fluorescence emission spectrum, including the wavelength of maximum emission (λem), and allows for the determination of the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. mdpi.comresearchgate.netrsc.orgacs.orgnih.govacs.orgresearchgate.net |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N, S) in the compound, which serves as an additional confirmation of its empirical formula. researchgate.netmdpi.comsciforum.net |

These techniques, when used in combination, provide a complete picture of the chemical and photophysical properties of this compound and its derivatives, ensuring their quality and suitability for their intended research applications.

Spectroscopic Validation (e.g., UV-Vis and Fluorescence Spectroscopy)

Spectroscopic analysis is fundamental to confirming the photophysical properties of this compound. These non-destructive techniques provide key information on how the molecule interacts with light, which is the basis of its function as a fluorescent dye.

UV-Visible (UV-Vis) Absorption Spectroscopy is used to determine the wavelength at which the dye absorbs light most strongly. For this compound, the maximum absorption wavelength (λmax) is typically observed in the red region of the visible spectrum. researchgate.netantibodies.com Studies in acetonitrile (B52724) have shown that the dye displays a narrow absorption band, which is characteristic of cyanine dyes. researchgate.netmdpi.com This analysis also quantifies the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength. A high molar extinction coefficient indicates efficient light absorption, a desirable trait for a fluorescent probe. researchgate.net

Fluorescence Spectroscopy measures the light emitted by the dye after it has been excited by absorbing light. This provides the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF). The quantum yield is a critical measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. antibodies.com The difference between the maximum absorption and emission wavelengths is known as the Stokes' shift. researchgate.net

The photophysical properties of this compound have been well-documented, with slight variations in reported values depending on the solvent and specific salt form of the compound.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 646 nm | Varies | antibodies.com |

| 651 nm | Acetonitrile | researchgate.netmdpi.com | |

| 649 nm | Varies | ||

| Emission Maximum (λem) | 662 nm | Varies | antibodies.com |

| 672 nm | Acetonitrile | mdpi.com | |

| 672 nm | Varies | ||

| Molar Extinction Coefficient (ε) | 271,000 L⋅mol⁻¹⋅cm⁻¹ | Varies | antibodies.com |

| log ε = 4.99 (~97,700 L⋅mol⁻¹⋅cm⁻¹) | Acetonitrile | researchgate.net | |

| Fluorescence Quantum Yield (ΦF) | 0.28 | Varies | antibodies.com |

| Stokes' Shift (Δλ) | 21 nm | Acetonitrile | researchgate.net |

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the precise chemical structure of a molecule. For this compound, ¹H NMR (proton NMR) is employed to confirm the arrangement of hydrogen atoms within the molecule. This provides definitive evidence of the compound's identity and ensures that the correct isomer has been synthesized. Commercial suppliers of this compound often specify that the compound's structure and purity are verified using ¹H NMR, underscoring the technique's importance in quality control. lumiprobe.comantibodies.com While detailed spectral data is often proprietary, the use of NMR titration has also been noted in studies involving the interaction of this sulfo-cyanine dye with various anions, demonstrating its utility in studying molecular interactions. researchgate.net

Purity Assessment through Chromatography and Mass Spectrometry (e.g., HPLC-MS)

Ensuring the purity of this compound is critical for its reliable use in sensitive applications. A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard method for this assessment.

High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. When a sample of this compound is analyzed, HPLC can separate the target compound from any unreacted starting materials, by-products, or other impurities. This separation allows for the quantification of the dye's purity, which is typically expected to be 95% or higher for research-grade material. lumiprobe.comantibodies.com

Mass Spectrometry (MS) is used in conjunction with HPLC (HPLC-MS) to identify the components separated by the chromatography. MS measures the mass-to-charge ratio of ionized molecules, providing a precise molecular weight. This confirms the identity of the main peak in the chromatogram as this compound and helps to identify the nature of any impurities present. nih.gov The use of MS is crucial for validating that the compound has the correct molecular formula. antibodies.com This hyphenated technique provides a comprehensive analysis, confirming both the purity and identity of the final product. lumiprobe.comantibodies.com

Photophysical and Spectroscopic Investigations of Sulfo Cyanine5 Carboxylic Acid

Fundamental Principles of Sulfo-Cyanine5 Carboxylic Acid Fluorescence

Sulfo-Cyanine5 (Sulfo-Cy5) carboxylic acid is a synthetic fluorescent dye belonging to the cyanine (B1664457) family. Its fluorescence originates from a polymethine chain flanked by two indolenine rings. The absorption of light energy by the delocalized π-electron system of the polymethine chain excites the molecule to a higher electronic state. The subsequent relaxation of the molecule back to its ground state results in the emission of a photon, which is observed as fluorescence.

The key structural features that govern the fluorescence of Sulfo-Cy5 carboxylic acid include the length of the polymethine bridge and the nature of the substituents on the indolenine rings. The five-carbon polymethine chain is primarily responsible for the dye's absorption and emission in the red to far-red region of the electromagnetic spectrum. The presence of sulfonate groups (sulfo-) imparts high water solubility to the molecule, which is a significant advantage for biological applications as it reduces aggregation and non-specific binding. mdpi.comresearchgate.net This enhanced solubility in aqueous environments helps to maintain the dye's fluorescent properties. mdpi.comresearchgate.net

The fluorescence process is sensitive to the dye's immediate environment. Factors such as solvent polarity, pH, and the presence of quenching agents can influence the efficiency and lifetime of the fluorescence emission. The molecule's fluorescence can be "turned off" or quenched through various mechanisms, including interactions with other molecules that facilitate non-radiative decay pathways. Understanding these fundamental principles is crucial for the effective application of Sulfo-Cy5 carboxylic acid in various fluorescence-based techniques.

Characterization of Absorption and Emission Spectra of this compound

The absorption and emission spectra of this compound are defining characteristics that determine its suitability for specific applications. The dye exhibits a strong and narrow absorption peak in the red region of the visible spectrum. mdpi.commdpi.com Upon excitation at or near its absorption maximum, it emits fluorescence at a slightly longer wavelength, a phenomenon known as the Stokes shift. mdpi.com

The specific wavelengths for maximum absorption and emission can vary slightly depending on the solvent and other environmental factors. In aqueous solutions such as phosphate-buffered saline (PBS) at pH 7.4, Sulfo-Cy5 carboxylic acid typically has an absorption maximum (λ_max) around 646 nm and an emission maximum (λ_em) around 661-662 nm. mdpi.comantibodies.com Some sources report a slightly different absorption maximum of 649 nm and an emission maximum of 672 nm. In acetonitrile (B52724), the absorption maximum is observed at 651 nm with an emission maximum at 672 nm. mdpi.com The narrowness of both the absorption and emission bands is a typical feature of cyanine dyes. mdpi.com

The following table summarizes the reported spectral properties of this compound in different environments:

| Solvent/Buffer | Absorption Maximum (λ_max) (nm) | Emission Maximum (λ_em) (nm) | Source(s) |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 646 | 661-662 | mdpi.comantibodies.com |

| Aqueous Solution | 649 | 672 | |

| Acetonitrile | 651 | 672 | mdpi.com |

These spectral characteristics make this compound compatible with common laser lines for excitation, such as the 633 nm or 647 nm laser lines, and its emission is detectable with standard fluorescence microscopy filter sets.

Studies on Fluorescence Quantum Yield and Molar Extinction Coefficient of this compound

The efficiency of a fluorophore is quantified by its fluorescence quantum yield (Φ_F) and its ability to absorb light is measured by the molar extinction coefficient (ε). This compound is known for its high molar extinction coefficient, which contributes to its bright fluorescence.

The fluorescence quantum yield represents the ratio of photons emitted to photons absorbed. For this compound, the quantum yield is reported to be around 0.27 to 0.28 in aqueous solutions. mdpi.com This value indicates that for every 100 photons absorbed, approximately 27 to 28 are emitted as fluorescence. While this may seem moderate, the exceptionally high molar extinction coefficient compensates for this, resulting in a bright fluorescent probe.

The molar extinction coefficient of this compound is consistently reported to be very high, in the range of 271,000 M⁻¹cm⁻¹. antibodies.comlumiprobe.com One study reported a log ε of 5.11, which also indicates a high molar absorptivity. mdpi.com This high value signifies a high probability of light absorption at the peak wavelength, making the dye highly sensitive for detection even at low concentrations.

The table below provides a summary of the reported fluorescence quantum yield and molar extinction coefficient for this compound.

| Parameter | Value | Source(s) |

| Fluorescence Quantum Yield (Φ_F) | 0.27 - 0.28 | mdpi.com |

| Molar Extinction Coefficient (ε) | 271,000 M⁻¹cm⁻¹ | antibodies.comlumiprobe.com |

| Molar Absorptivity (log ε) | 5.11 | mdpi.com |

The combination of a high molar extinction coefficient and a reasonable quantum yield makes this compound a very bright and useful fluorophore for a wide range of applications.

Analysis of Photostability and Photobleaching Kinetics of this compound

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter for fluorescence imaging, especially in experiments requiring prolonged or intense illumination. google.com Cyanine dyes, including Sulfo-Cyanine5, are known to be susceptible to photobleaching, which is the irreversible loss of fluorescence. google.com

The process of photobleaching often involves the fluorophore entering a long-lived, non-fluorescent triplet state. acs.org From this triplet state, the molecule can undergo chemical reactions, often with molecular oxygen, leading to its destruction. Studies have shown a direct correlation between the triplet-state lifetime and the rate of photobleaching for Cy5. acs.org

Several strategies have been developed to improve the photostability of Cy5 dyes. One approach involves the use of "self-healing" dyes, where a photostabilizing agent, such as cyclooctatetraene (B1213319) (COT), is covalently linked to the fluorophore. acs.org This intramolecular photostabilizer can quench the triplet state, thereby reducing the likelihood of photobleaching and increasing the total number of photons that can be detected from a single molecule before it photobleaches. acs.org

The photobleaching kinetics of Sulfo-Cyanine5 can be influenced by the surrounding chemical environment. The presence of oxygen-scavenging systems or triplet-state quenching agents in the imaging buffer can significantly enhance the photostability of the dye. researchgate.net The rate of photobleaching can be quantified by measuring the decay of fluorescence intensity over time under continuous illumination. This decay often follows an exponential function, and the time constant of this decay provides a measure of the dye's photostability under specific conditions.

Influence of Environmental Factors on this compound Optical Properties (e.g., pH, Solvent Polarity)

The optical properties of this compound can be influenced by its local environment, including factors like pH and solvent polarity. As a cyanine dye, Sulfo-Cyanine5 generally exhibits low sensitivity of its fluorescence to changes in pH within a biologically relevant range (pH 4-9). lumiprobe.com This stability is advantageous for applications in living cells and biological buffers where pH can fluctuate.

However, extreme pH conditions can affect the dye's structure and, consequently, its spectral properties. For instance, under acidic conditions, some N-substituted cyanine dyes have shown a red-shift in their maximum absorption wavelength. researchgate.net

The polarity of the solvent can also impact the absorption and emission spectra of cyanine dyes. Some asymmetric pentamethine cyanine dyes exhibit negative solvatochromism, meaning their absorption and emission wavelengths decrease with increasing solvent polarity. researchgate.net While Sulfo-Cy5 is generally considered to be relatively insensitive to solvent property changes, subtle shifts can still occur. acs.org The presence of sulfonate groups on this compound not only enhances its water solubility but also helps to prevent aggregation in aqueous media, which can otherwise lead to fluorescence self-quenching. mdpi.comresearchgate.net

Mechanistic Understanding of Photoconversion in Sulfo-Cyanine Dyes (e.g., Cy5 to Cy3)

Recent studies have revealed that upon photoexcitation, Cyanine5 (Cy5) can undergo a process of photoconversion, transforming into a blue-shifted fluorescent product that has been identified as Cyanine3 (Cy3). acs.orgresearchgate.netnih.gov This phenomenon is significant as it can lead to artifacts in multicolor fluorescence imaging experiments. nih.govacs.org

The underlying mechanism of this photoconversion involves a series of chemical reactions initiated by the absorption of light. acs.orgdicp.ac.cn The process is not a simple one-step transformation but rather a sequence of bond cleavage and reconstitution events. researchgate.netnih.gov It has been shown that this photoconversion is not limited to Cy5 but can also occur with other cyanine dyes like Cy5.5 and Alexa Fluor 647. researchgate.netnih.gov

The primary pathway for the Cy5 to Cy3 conversion is believed to be an intermolecular process, particularly at higher dye concentrations. acs.orgdicp.ac.cn This means that multiple dye molecules are involved in the reaction. However, an intramolecular pathway may also contribute, especially under single-molecule conditions where the concentration of the dye is extremely low. acs.orgdicp.ac.cn

The photoconversion process results in the formal excision of a C₂H₂ unit from the polymethine chain of Cy5, effectively shortening the chain and resulting in the formation of Cy3, which has a shorter polymethine bridge. acs.orgresearchgate.netnih.gov This shortening of the conjugated system is responsible for the blue-shift in the absorption and emission spectra of the photoproduct.

Singlet oxygen, a highly reactive form of oxygen, plays a crucial role in the photoconversion of Cy5 to Cy3. researchgate.netacs.orgdicp.ac.cn Upon irradiation with an excitation laser, the Cy5 dye can act as a photosensitizer, transferring energy to molecular oxygen and generating singlet oxygen. acs.orgdicp.ac.cn

This singlet oxygen then mediates the oxidative cleavage of the polymethine chain of the Cy5 molecule. researchgate.netacs.orgresearchgate.netnih.govdicp.ac.cn This initial oxidation step leads to the formation of various carbonyl compounds. acs.orgresearchgate.netnih.govdicp.ac.cn These intermediate products then undergo further reactions, including carbon-carbon bond cleavage and formation, which ultimately lead to the reconstitution of a shorter polymethine chain, characteristic of Cy3. acs.orgresearchgate.netnih.govdicp.ac.cn

The involvement of singlet oxygen in this process has been confirmed through experiments where the concentration of singlet oxygen was manipulated. researchgate.net The use of singlet oxygen quenchers, such as sodium azide (B81097) (NaN₃), was found to decrease the photoconversion ratio, while the use of D₂O, which increases the lifetime of singlet oxygen, led to an increase in the photoconversion ratio. researchgate.net These findings strongly support the proposed mechanism where singlet oxygen is a key mediator in the photo-induced conversion of Cy5 to Cy3.

Implications for Multicolor Imaging Applications

The distinct photophysical properties of this compound present significant implications for its use in multicolor imaging experiments. Its emission maximum in the far-red to near-infrared (NIR) region, typically between 661 nm and 672 nm depending on the solvent, positions it as a valuable tool for advanced biological imaging. mdpi.commdpi.com This spectral range is particularly advantageous for minimizing interference from tissue autofluorescence, which is a common challenge in cellular and in vivo imaging. vulcanchem.com

The narrow emission band of this compound is a key feature that facilitates spectral separation from other fluorophores in a multicolor setup. mdpi.commdpi.com This allows for clearer distinction between different labeled targets, which is critical for multiplexing applications where multiple biological structures or processes are visualized simultaneously. axispharm.com The dye's compatibility with standard far-red filter sets used in fluorescence microscopy and flow cytometry ensures its seamless integration into existing imaging workflows. vulcanchem.com

Furthermore, this compound is frequently employed as an acceptor molecule in Förster Resonance Energy Transfer (FRET) based assays. mdpi.comresearchgate.net Its absorption spectrum shows good overlap with the emission spectra of various donor fluorophores, such as those emitting in the green or yellow range, making it an efficient FRET partner for studying molecular interactions. vulcanchem.com

However, a critical consideration for its use in multicolor imaging is the phenomenon of photoconversion. Research has shown that under photoexcitation, Cy5 dyes can convert into a blueshifted product that is spectrally similar to Cy3. acs.orgacs.org This transformation can lead to signal bleed-through into the green or yellow detection channels, potentially causing artifacts and misinterpretation of multicolor imaging data. acs.org This finding underscores the importance of careful experimental design and control when using this compound in quantitative and colocalization studies.

Detailed Research Findings

The photophysical characteristics of this compound have been documented across various research studies, with slight variations based on the solvent environment and measurement standards.

| Parameter | Value | Solvent/Condition | Source(s) |

| Absorption Maximum (λabs) | 651 nm | Acetonitrile | mdpi.comresearchgate.net |

| 646 nm | Phosphate-Buffered Saline (PBS), pH 7.4 | mdpi.comresearchgate.net | |

| 646 nm | Water, DMSO, DMF | antibodies.combroadpharm.comlumiprobe.com | |

| 651 nm | Not Specified | aatbio.com | |

| Emission Maximum (λem) | 672 nm | Acetonitrile | mdpi.com |

| 661 nm | Phosphate-Buffered Saline (PBS), pH 7.4 | mdpi.comresearchgate.net | |

| 662 nm | Water, DMSO, DMF | antibodies.combroadpharm.comlumiprobe.com | |

| Molar Extinction Coefficient (ε) | ~97,725 M-1cm-1 (log ε = 4.99) | Acetonitrile | mdpi.comresearchgate.net |

| ~128,825 M-1cm-1 (log ε = 5.11) | Phosphate-Buffered Saline (PBS), pH 7.4 | mdpi.comresearchgate.net | |

| 271,000 M-1cm-1 | Water, DMSO, DMF | antibodies.combroadpharm.comlumiprobe.com | |

| 250,000 M-1cm-1 | Not Specified | aatbio.com | |

| Fluorescence Quantum Yield (ΦF) | 0.28 | Water | antibodies.comlumiprobe.comlunanano.ca |

| 0.20 | Water, DMSO, DMF | broadpharm.com | |

| Stokes' Shift | 21 nm | Acetonitrile | mdpi.com |

| 15 nm | Phosphate-Buffered Saline (PBS), pH 7.4 | mdpi.com |

Conjugation Chemistry and Bioconjugation Strategies Utilizing Sulfo Cyanine5 Carboxylic Acid

Covalent Attachment of Sulfo-Cyanine5 Carboxylic Acid to Biomolecules

The covalent labeling of biomolecules with this compound is a cornerstone of its application in biological research. This process involves the formation of a stable chemical bond between the dye and the target biomolecule, ensuring that the fluorescent signal is specifically and permanently associated with the molecule of interest.

Amine-Reactive Conjugation via Activated Carboxyl Groups

The most common strategy for conjugating this compound to biomolecules is through the reaction of its carboxylic acid moiety with primary amino groups present on the target. Primary amines are abundant in biomolecules, most notably as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.

To facilitate this reaction, the carboxylic acid group of the dye must first be "activated" to create a more reactive species that is susceptible to nucleophilic attack by the amine. This activation is typically achieved using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an N-hydroxysuccinimide (NHS) or a water-soluble equivalent like N-hydroxysulfosuccinimide (sulfo-NHS). The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The resulting Sulfo-Cyanine5 NHS ester is then sufficiently stable to be purified and subsequently reacted with the amine-containing biomolecule to form a stable amide bond.

The general reaction scheme is as follows:

Activation: Sulfo-Cyanine5-COOH + EDC → Sulfo-Cyanine5-O-acylisourea

Esterification: Sulfo-Cyanine5-O-acylisourea + NHS → Sulfo-Cyanine5-NHS + EDC byproduct

Conjugation: Sulfo-Cyanine5-NHS + Biomolecule-NH₂ → Biomolecule-NH-CO-Sulfo-Cyanine5 + NHS

The pH of the reaction is a critical parameter for efficient conjugation. The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0. At this pH, the primary amino groups are largely deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.

Strategies for Labeling Peptides, Proteins, and Oligonucleotides with this compound

The fundamental amine-reactive chemistry described above can be adapted to label a diverse range of biomolecules.

Peptides: Peptides can be readily labeled with this compound at their N-terminal amine or at the side chain of any lysine residues. The labeling can be performed on peptides synthesized by solid-phase peptide synthesis (SPPS). In some cases, the dye can be incorporated during SPPS, although the stability of the dye to the cleavage and deprotection conditions must be considered. Post-synthesis labeling in solution is a more common approach.

Proteins: Proteins are frequently labeled with Sulfo-Cyanine5 for a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry. The primary targets for labeling are the surface-exposed lysine residues. The extent of labeling, or the Degree of Substitution (DOS), can be controlled by adjusting the molar ratio of the activated dye to the protein. A higher dye-to-protein ratio generally results in a higher DOS. However, excessive labeling can lead to fluorescence quenching and may compromise the biological activity of the protein. For most antibodies, an optimal DOS is typically between 2 and 10. aatbio.com

Oligonucleotides: For oligonucleotides, labeling with Sulfo-Cyanine5 is typically achieved by first synthesizing an oligonucleotide with a primary amine modification. This amine group can be introduced at the 5' or 3' terminus, or internally via a modified nucleotide. The amine-modified oligonucleotide is then reacted with the activated this compound to form a stable conjugate.

| Biomolecule | Typical Labeling Site(s) | Key Reaction Conditions |

| Peptides | N-terminal α-amine, Lysine ε-amine | pH 8.0-9.0, Aqueous buffer |

| Proteins | Lysine ε-amines, N-terminal α-amine | pH 8.0-9.0, Amine-free buffer (e.g., PBS) |

| Oligonucleotides | Introduced primary amine (5', 3', or internal) | pH 8.0-9.0, Post-synthesis in solution |

Impact of Sulfo Groups on Bioconjugation Efficiency and Conjugate Properties

The presence of one or more sulfonate (–SO₃⁻) groups on the cyanine (B1664457) dye structure has profound and beneficial effects on both the bioconjugation process and the properties of the resulting fluorescently labeled biomolecules.

Enhanced Water Solubility and Reduced Aggregation

One of the most significant advantages of the sulfo groups is the marked increase in the water solubility of the dye. lumiprobe.comglpbio.com Non-sulfonated cyanine dyes are often hydrophobic and require the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to be dissolved before they can be added to an aqueous bioconjugation reaction. lumiprobe.com These organic solvents can be detrimental to the structure and function of sensitive proteins. The high water solubility of this compound obviates the need for organic co-solvents, allowing the labeling reaction to be performed in entirely aqueous buffers. lumiprobe.com

Furthermore, the negatively charged sulfonate groups help to prevent the aggregation of the dye molecules in aqueous solution. glpbio.com Dye aggregation is a common problem with cyanine dyes and can lead to fluorescence quenching, reducing the brightness of the labeled conjugate. By minimizing aggregation, the sulfo groups help to ensure that the dye remains in its monomeric, highly fluorescent state. This reduction in aggregation also extends to the bioconjugates themselves, particularly those with a high degree of labeling, preventing the formation of non-fluorescent dye-dye dimers or larger aggregates on the surface of the biomolecule.

| Property | Non-Sulfonated Cyanine Dyes | Sulfo-Cyanine Dyes |

| Water Solubility | Low (requires organic co-solvents) | High (soluble in aqueous buffers) |

| Aggregation | Prone to aggregation in aqueous media | Reduced aggregation due to charge repulsion |

| Fluorescence | Susceptible to quenching upon aggregation | Maintained monomeric, bright fluorescence |

Minimization of Non-Specific Binding to Biological Substrates

The negatively charged sulfonate groups also play a crucial role in reducing the non-specific binding of the dye and its conjugates to biological substrates. glpbio.com Hydrophobic interactions are a major driver of non-specific binding in biological systems. The increased hydrophilicity imparted by the sulfo groups reduces the tendency of the Sulfo-Cyanine5 conjugates to adhere non-specifically to surfaces such as cell membranes, other proteins, and nucleic acids. This is particularly important in applications like immunofluorescence and flow cytometry, where low background signal is essential for sensitive and accurate detection. The electrostatic repulsion between the negatively charged sulfonate groups and the negatively charged components of many biological structures, such as the phosphate (B84403) backbone of DNA and the sialic acid residues on cell surfaces, further contributes to the reduction in non-specific interactions. researchgate.net

Purification and Characterization of this compound Conjugates

Following the conjugation reaction, it is essential to purify the labeled biomolecule to remove any unreacted dye and byproducts. The purified conjugate must then be characterized to determine the extent of labeling and to confirm its integrity.

Purification: Several methods can be employed to purify Sulfo-Cyanine5 conjugates, with the choice of method depending on the nature of the biomolecule and the scale of the reaction.

Gel Filtration Chromatography (Desalting): This is a common method for separating the relatively large bioconjugate from the smaller, unreacted dye molecules. The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25). The larger conjugate molecules are excluded from the pores and elute first, while the smaller dye molecules enter the pores and are retarded, eluting later.

Dialysis: For larger biomolecules like proteins, dialysis can be an effective purification method. The reaction mixture is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of buffer. The small, unreacted dye molecules pass through the pores of the membrane, while the larger conjugate is retained. The high water solubility of Sulfo-Cyanine5 facilitates its efficient removal during dialysis. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a high-resolution technique that can be used to purify and analyze labeled peptides and oligonucleotides. The separation is based on the hydrophobicity of the molecules. The addition of the Sulfo-Cyanine5 dye increases the retention time of the conjugate compared to the unlabeled biomolecule.

Characterization: The primary goal of characterization is to determine the Degree of Substitution (DOS), which is the average number of dye molecules conjugated to each biomolecule.

Chromatographic Purification Methods (e.g., Gel Filtration, RP-HPLC)

Following the conjugation of Sulfo-Cyanine5 (Sulfo-Cy5) to biomolecules, purification is a critical step to remove unconjugated dye and other reaction components. The choice of chromatographic method depends on the properties of the labeled biomolecule and the scale of the purification.

Gel Filtration Chromatography , also known as size-exclusion chromatography, is a widely used method for separating the labeled biomolecule from the free, unconjugated Sulfo-Cy5 dye. researchgate.net This technique separates molecules based on their size. The reaction mixture is passed through a column packed with a porous resin, such as Sephadex G-25. researchgate.netaatbio.com Larger molecules, like the Sulfo-Cy5-labeled protein, are excluded from the pores and elute first, while the smaller, unconjugated dye molecules enter the pores and have a longer retention time, thus eluting later. researchgate.netaatbio.com Spin columns containing gel filtration media are often employed for rapid and efficient purification of small-scale antibody labeling reactions. researchgate.netaatbio.comlumiprobe.com The process typically involves pre-equilibration of the column with a suitable buffer, such as phosphate-buffered saline (PBS), followed by loading the reaction mixture and collecting the fractions containing the purified conjugate. aatbio.comaatbio.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a higher resolution purification method, particularly suitable for peptides and oligonucleotides labeled with Sulfo-Cy5. biosyn.com This technique separates molecules based on their hydrophobicity. biosyn.com The stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent system, typically a gradient of water and an organic solvent like acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) or formic acid (FA). researchgate.net The hydrophobic Sulfo-Cy5 dye imparts increased retention on the labeled biomolecule compared to its unlabeled counterpart, allowing for their separation. biosyn.com RP-HPLC is an effective method for purifying Sulfo-Cy5 labeled peptides and can also be used for larger molecules, although the resolution may decrease with increasing size. biosyn.comresearchgate.net

Interactive Data Table: Comparison of Purification Methods for Sulfo-Cyanine5 Conjugates

| Method | Principle of Separation | Typical Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Gel Filtration | Size | Proteins, Antibodies | Mild conditions, preserves protein activity | Lower resolution compared to RP-HPLC |

| RP-HPLC | Hydrophobicity | Peptides, Oligonucleotides | High resolution, high purity | Can be denaturing for some proteins |

Spectroscopic and Mass Spectrometric Analysis of Labeled Biomolecules

After purification, it is essential to characterize the Sulfo-Cyanine5-labeled biomolecule to determine the extent of labeling and confirm the integrity of the conjugate.

Spectroscopic Analysis is a fundamental technique for characterizing Sulfo-Cy5 conjugates. The degree of substitution (DOS), which represents the average number of dye molecules conjugated to each biomolecule, can be determined using UV-Vis spectrophotometry. aatbio.com This involves measuring the absorbance of the conjugate at two wavelengths: the maximum absorbance of the protein (typically around 280 nm) and the maximum absorbance of Sulfo-Cy5 (around 646-649 nm). aatbio.comaxispharm.com By applying the Beer-Lambert law and correcting for the dye's absorbance at 280 nm, the concentrations of the protein and the dye can be calculated, and subsequently, the DOS can be determined. aatbio.com The optimal DOS for antibodies is generally recommended to be between 2 and 10. aatbio.com Fluorescence spectroscopy is also employed to confirm the functionality of the conjugated dye by measuring its emission spectrum, which typically peaks around 662-672 nm. axispharm.com

Mass Spectrometry (MS) provides a powerful tool for the detailed characterization of Sulfo-Cy5 labeled biomolecules, offering precise mass information and confirming the covalent attachment of the dye. For smaller biomolecules like peptides, matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) mass spectrometry can be used to determine the exact mass of the conjugate, thereby confirming the number of attached dye molecules. For larger proteins, while determining the exact mass of the intact conjugate can be challenging, MS can be used to analyze proteolytic digests of the labeled protein. This approach allows for the identification of the specific amino acid residues that have been modified with the Sulfo-Cy5 dye. researchgate.net Furthermore, mass spectrometry can be utilized to confirm the structure of the cyanine dye itself. researchgate.netresearchgate.net

Interactive Data Table: Key Parameters for Characterizing Sulfo-Cyanine5 Conjugates

| Analytical Technique | Parameter Measured | Information Obtained |

|---|---|---|

| UV-Vis Spectrophotometry | Absorbance at ~280 nm and ~649 nm | Degree of Substitution (DOS) |

| Fluorescence Spectroscopy | Emission spectrum (~672 nm) | Functional integrity of the fluorophore |

| Mass Spectrometry | Mass-to-charge ratio | Confirmation of covalent labeling, identification of labeled sites |

Advanced Research Applications of Sulfo Cyanine5 Carboxylic Acid As a Scientific Probe

Fluorescence-Based Detection and Imaging Modalities in Chemical Biology

The bright fluorescence and photostability of Sulfo-Cyanine5 carboxylic acid make it a valuable tool for a wide range of fluorescence-based detection and imaging techniques in chemical biology. aatbio.comvwr.com These applications span from in vitro biochemical assays to advanced microscopy techniques, enabling researchers to visualize and quantify biological molecules and processes with high sensitivity and specificity.

Utilization in In Vitro Biochemical Assays

This compound is frequently employed in various in vitro biochemical assays to label and detect a wide array of biomolecules, including peptides, proteins, and nucleic acids. aatbio.comvwr.com Its utility in these assays is underscored by its tolerance to a wide pH range (3-10) and compatibility with DMSO, a common solvent in biochemical experiments. aatbio.com The carboxylic acid group allows for its conjugation to primary amines on target molecules through the use of carbodiimide (B86325) chemistry, a process that can be more controlled compared to reactions with pre-activated NHS esters, thereby reducing non-specific binding.

The high molar absorptivity and fluorescence quantum yield of this compound contribute to the high sensitivity of these assays. mdpi.com For instance, it has been used in high-performance liquid chromatography (HPLC) with fluorescence detection, achieving significantly lower limits of detection for proteins compared to standard UV detection. researchgate.net

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Maximum Absorption (λabs) | ~646 nm | mdpi.com |

| Maximum Emission (λflu) | ~661-670 nm | researchgate.netmedchemexpress.com |

| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | antibodies.com |

| Fluorescence Quantum Yield (ΦF) | ~0.2-0.28 | researchgate.netantibodies.com |

| Water Solubility | High | lumiprobe.com |

Applications in Cellular and Subcellular Imaging Beyond Clinical Diagnostics

In the realm of cellular and subcellular imaging, this compound serves as a robust fluorescent label for visualizing cellular structures and tracking biomolecules. axispharm.com Its bright emission in the red region of the spectrum minimizes interference from cellular autofluorescence, leading to high-contrast images. axispharm.com The dye's water solubility ensures its compatibility with live-cell imaging experiments in aqueous buffers.

Researchers have utilized this compound to label specific proteins and monitor their localization and dynamics within living cells. For example, after conjugation to antibodies, it can be used to image endogenous proteins. acs.org A notable phenomenon observed with Sulfo-Cyanine5 is its photoconversion to a blue-shifted derivative, Sulfo-Cyanine3 carboxylic acid, upon photoexcitation. acs.orgdicp.ac.cn This process, while potentially a source of artifacts in multicolor imaging, has also been harnessed for specific imaging applications. acs.orgacs.org

Single-Molecule and Super-Resolution Microscopy with this compound

The photophysical characteristics of this compound make it particularly well-suited for advanced imaging techniques like single-molecule microscopy and super-resolution microscopy. Its photostability allows for prolonged observation of single molecules, which is crucial for studying dynamic processes at the molecular level. rsc.org

In the context of super-resolution microscopy, particularly stochastic optical reconstruction microscopy (STORM), the blinking behavior of Sulfo-Cyanine5 in the presence of thiols is a key advantage. lumiprobe.com This reversible photoswitching enables the temporal separation of fluorescence signals from individual molecules, allowing for the reconstruction of images with a resolution that surpasses the diffraction limit of light. vulcanchem.com This has enabled researchers to achieve localization precisions of a few nanometers, providing unprecedented detail of cellular structures like microtubules. vulcanchem.com

High-Density Single-Particle Tracking Methodologies

The photoconversion of Sulfo-Cyanine5 to Sulfo-Cyanine3 has been ingeniously repurposed for high-density single-particle tracking (hdSPT). acs.orgdicp.ac.cn This novel photoactivation method allows for the tracking of a high density of molecules without the need for UV illumination or cytotoxic additives, which are often required for other photoactivatable probes. acs.orgacs.org

In this method, a sample initially labeled with Sulfo-Cyanine5 is illuminated with a red laser, causing a small fraction of the dye molecules to photoconvert to the green-emitting Sulfo-Cyanine3. acs.orgdicp.ac.cn By imaging in the green channel, these newly "activated" molecules can be tracked until they photobleach. This process can be repeated to track a large number of individual molecules over time, providing valuable insights into their diffusion and interaction kinetics within living cells. acs.org The photoconversion ratio can be influenced by the local concentration of the dye, with higher densities leading to increased conversion rates. dicp.ac.cn

Design and Implementation of Fluorescence Resonance Energy Transfer (FRET) Probes

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and enzymatic activity. researchgate.netresearchgate.net this compound is frequently incorporated into FRET probes due to its spectral properties. researchgate.net

This compound as a FRET Donor or Acceptor

This compound can function as either a FRET donor or an acceptor, depending on the spectral properties of its partner fluorophore. researchgate.netlumiprobe.com When paired with a fluorophore that has an emission spectrum overlapping with its absorption spectrum, Sulfo-Cyanine5 can act as an acceptor. For instance, it forms a well-established FRET pair with Cyanine3, where Cyanine3 serves as the donor. lumiprobe.com

Conversely, Sulfo-Cyanine5 can act as a donor when paired with a quencher or another fluorophore that absorbs in the far-red or near-infrared region. researchgate.netmdpi.com For example, it has been used as a donor in FRET-based probes for studying enzymatic hydrolysis in vitro. mdpi.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, allowing for the sensitive detection of changes in molecular proximity. This principle has been applied in the development of probes for detecting protease activity, where cleavage of a peptide linker separates the FRET pair and results in a detectable change in fluorescence. rsc.org

In Vitro Studies of Enzymatic Hydrolysis and Molecular Interactions

The excellent spectral properties, water solubility, and near-infrared (NIR) emission of this compound make it a suitable candidate for the synthesis of probes to study enzymatic processes in vitro. mdpi.comresearchgate.netuminho.pt Specifically, it is employed in the development of Fluorescence Resonance Energy Transfer (FRET) probes. mdpi.comresearchgate.net FRET is a mechanism describing energy transfer between two light-sensitive molecules, where the efficiency of this transfer is highly dependent on the distance between the donor and acceptor molecules.

In this context, this compound can be conjugated to a specific peptide, serving as a donor fluorophore in a FRET pair. mdpi.comresearchgate.net When the peptide is intact, the FRET process is active, leading to quenched fluorescence of the donor. Upon enzymatic hydrolysis of the peptide by a specific enzyme, the donor and acceptor are separated, disrupting the FRET process and restoring the fluorescence of the Sulfo-Cyanine5 probe. This change in fluorescence intensity provides a direct measure of the enzymatic activity. Its good solubility in aqueous media, such as phosphate-buffered saline (PBS) at physiological pH, is crucial for these biological assays. mdpi.comuminho.pt

Development of Colorimetric and Fluorescent Chemosensors

This compound has been investigated as an effective optical chemosensor for the detection of metal ions. researchgate.netuminho.pt Optical chemosensors that produce a colorimetric change offer advantages such as cost-effectiveness, high sensitivity, and the ability for naked-eye detection without requiring sophisticated instrumentation. uminho.pt The vibrant blue color of this compound in solution changes distinctly in the presence of specific analytes, making it an ideal candidate for colorimetric sensing applications. mdpi.com

Research has demonstrated that this compound exhibits a highly sensitive and selective colorimetric response to copper (Cu²⁺) and iron (Fe³⁺) cations in an acetonitrile (B52724) solution. mdpi.comresearchgate.netuminho.pt In the presence of these specific metal ions, the vibrant blue solution of the dye becomes colorless. mdpi.comuminho.ptresearchgate.net This chromogenic response is remarkably visible to the naked eye. mdpi.com

Spectrophotometric titrations have confirmed the high sensitivity of the dye towards these cations. mdpi.comuminho.pt A noticeable color change occurs with the addition of a very low number of equivalents of Cu²⁺ and Fe³⁺, indicating a strong interaction and high sensitivity. mdpi.comuminho.pt For instance, a plateau in the spectral change is reached with the addition of just one equivalent of Cu²⁺ and two equivalents of Fe³⁺, highlighting the compound's potential for detecting these ions with remarkable sensitivity. mdpi.comuminho.pt

The table below summarizes the photophysical properties of this compound in different media, which form the basis of its sensing applications.

| Medium | λabs (nm) | log ε | λem (nm) | ΦF | Stokes' Shift (nm) |

| Acetonitrile | 651 | 4.99 | 672 | 0.30 | 21 |

| PBS (pH 7.4) | 646 | 5.11 | 661 | - | 15 |

| Data sourced from references mdpi.commdpi.comresearchgate.netresearchgate.net. |

The mechanism behind the colorimetric sensing of metal cations by this compound involves the interaction between the metal ion and the cyanine (B1664457) dye's structure. mdpi.com This interaction disrupts the delocalization of π-electrons along the polymethine chain, which is responsible for the dye's intense color and absorption in the NIR region. mdpi.com The coordination of metal cations like Cu²⁺ and Fe³⁺ with the dye molecule alters its electronic structure, leading to a hypsochromic shift (a shift to a shorter wavelength) or a complete bleaching of the characteristic absorption band at around 651 nm. mdpi.comuminho.pt This change in the absorption spectrum results in the observed visual color change from blue to colorless, which serves as the signal transduction mechanism for analyte detection. mdpi.comuminho.pt

Emerging Applications in Materials Science and Nanotechnology

The unique optical properties of this compound are being leveraged in the fields of materials science and nanotechnology. mdpi.comnih.gov Its utility extends to the creation of novel fluorescent nanomaterials and as a probe to investigate the properties and dynamics of various material systems. mdpi.comnih.gov

This compound can be incorporated into various nanomaterials to imbue them with fluorescent properties. One notable application is its integration into the dielectric polymer gap of plasmonic nanopatch antennas. nih.gov These antennas, typically composed of silver nanocubes and a gold film separated by a polyelectrolyte spacer, can have their plasmon resonance tuned. nih.gov By embedding the dye molecules within this gap, researchers can create fluorescent nanomaterials with enhanced and controllable optical properties. nih.gov Another study describes the absorption of the dye onto the surface of polymer nanoparticles, followed by covalent attachment, to create fluorescent organic nanoparticles. unistra.fr This process highlights the role of electrostatic interactions, where the repulsion between the carboxylic groups on the nanoparticle and the sulfo-groups of the dye influences the reaction efficiency. unistra.fr

This compound serves as a probe for investigating material characteristics and dynamic processes at the nanoscale. In the context of the plasmonic nanopatch antennas, the fluorescence of the integrated dye is greatly enhanced when its absorption peak is spectrally matched with the plasmon resonance of the antenna and the excitation energy. nih.gov This phenomenon allows the dye to act as a probe, with its fluorescence intensity providing information about the local electromagnetic field enhancement and the properties of the plasmonic structure. Such systems hold promise for applications in sensing and high-efficiency photodetectors. nih.gov

Role of this compound in Quantitative Analytical Methods

This compound, a water-soluble fluorescent dye, has become an important tool in various quantitative analytical methods due to its favorable photophysical properties. researchgate.netvwr.com Its high water solubility, conferred by the presence of sulfonate groups, prevents aggregation and non-specific binding, which is crucial for obtaining reliable and reproducible quantitative data in aqueous biological systems. researchgate.net The dye exhibits strong light absorption and bright, stable fluorescence in the far-red region of the spectrum, a range where background interference from biological samples is often minimal. interchim.frlubio.ch These characteristics make it a valuable probe for sensitive and accurate measurements.

Instrument Calibration Standards

In fluorescence-based analytical techniques, measurements are relative, and the performance of instruments can vary between manufacturers and even between identical models. bocascientific.com Factors such as light source intensity, detector sensitivity, and filter efficiency can change over time, necessitating regular calibration to ensure consistent and accurate results. bocascientific.com Stable, well-characterized fluorescent dyes are essential for this purpose. bocascientific.com

This compound, in its non-activated form, serves as an excellent reference standard for calibrating fluorescence instruments. antibodies.comlumiprobe.comapexbt.com Its chemical stability, high molar extinction coefficient, and consistent fluorescence quantum yield provide a reliable benchmark for standardizing instrument response. researchgate.netlumiprobe.com Because it is not chemically reactive in this form, it can be used as a stable control sample to verify instrument performance before and during quantitative experiments. lumiprobe.comapexbt.com The dye's reliable spectral properties are critical for establishing the accuracy and linearity of detection systems across a range of concentrations. chromatographyonline.com

| Property | Value | Source |

| Maximum Absorption (λmax) | ~646 nm | researchgate.netantibodies.com |

| Maximum Emission (λem) | ~661-662 nm | researchgate.netantibodies.com |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | antibodies.com |

| Fluorescence Quantum Yield (ΦF) | ~0.20 | antibodies.com |

| Recommended pH Range | 3 - 10 | aatbio.com |

Table 1: Photophysical Properties of this compound.

Fluorescent Labeling for Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample, often comparing protein expression levels between different biological states. Fluorescent labeling is a cornerstone of many quantitative proteomics workflows, and Sulfo-Cyanine5 plays a significant role in this area, particularly in fluorescence difference gel electrophoresis (2D-DIGE). chromatographyonline.comresearchgate.netnih.gov

In this approach, protein samples (e.g., from control and treated cells) are covalently labeled with distinct, spectrally-resolvable fluorescent dyes before being mixed and separated in a single 2D gel. chromatographyonline.comnih.gov The activated form of Sulfo-Cyanine5, typically an N-hydroxysuccinimide (NHS) ester, reacts with the primary amines on the side chains of lysine (B10760008) residues in proteins, forming a stable covalent bond. interchim.frchromatographyonline.com This pre-electrophoretic labeling ensures that different samples are subjected to identical separation conditions, minimizing gel-to-gel variability and improving the accuracy of quantitative comparisons. chromatographyonline.com

The intensity of the fluorescence from a protein spot on the gel is directly proportional to the amount of that protein. A key advantage of cyanine dyes like Sulfo-Cyanine5 for quantitative analysis is the wide linear dynamic range of their fluorescence response, which can span over four orders of magnitude. chromatographyonline.com This allows for the accurate quantification of both low- and high-abundance proteins in the same experiment. By comparing the fluorescence intensities of the different dyes at a given spot, researchers can precisely determine the relative abundance of a protein across the compared samples. researchgate.net

| Research Finding | Technique | Organism/System | Key Outcome |

| Differential analysis of proteome after benzoic acid treatment. researchgate.net | 2D-DIGE | Escherichia coli | Cy3 and Cy5 dyes enabled pre-electrophoretic labeling of control and treated samples, allowing for accurate quantitation and multiplexed analysis on a single gel. researchgate.net |

| Differential analysis of thrombin-stimulated proteins. nih.gov | 2D-MFA (Multi-Fluorescence Protein Analysis) | Human Vascular Smooth Muscle Cells | Self-synthesized cyanine dyes, including a Cy5 analog, were validated for use in differential proteome analysis, proving effective for labeling and quantification. nih.gov |

| Multiplex analysis of protein samples. nih.gov | SDS-PAGE & 2D-GE | Escherichia coli lysates | Maleimide-activated Cy3 and Cy5 dyes were used to label cysteine residues, achieving detection limits of ~10 ng per band and a dynamic range of over two orders of magnitude. nih.gov |

Table 2: Research Findings in Quantitative Proteomics Using Cyanine Dyes.

Future Directions and Advanced Research Frontiers for Sulfo Cyanine5 Carboxylic Acid

Rational Design of Next-Generation Sulfo-Cyanine5 Carboxylic Acid Analogs

The rational design of new Sulfo-Cyanine5 (Sulfo-Cy5) analogs is a primary focus of current research, aiming to overcome existing limitations such as photobleaching and aggregation-induced quenching. The goal is to create next-generation dyes with superior brightness, photostability, and tailored functionalities.

Key research findings in this area include:

Structural Modifications for Enhanced Photostability: A major pathway for photobleaching in cyanine (B1664457) dyes involves their triplet states sensitizing the formation of reactive singlet oxygen. rsc.org Strategies to mitigate this include introducing electron-withdrawing groups into the dye's aromatic structure, which reduces its reactivity towards singlet oxygen. rsc.org Another approach involves creating conformationally restricted analogs, where the polymethine chain is rigidified, or sterically shielded dyes, where bulky groups prevent dye aggregation and interaction with destructive species. chemrxiv.orgnih.gov For instance, sterically shielded heptamethine cyanines have shown an exceptional combination of photophysical and physicochemical properties that significantly boost bioimaging performance. nih.gov

Supramolecular Encapsulation: A novel strategy to improve the brightness and photostability of cyanine dyes involves their encapsulation within molecular containers like cyclodextrins and cucurbiturils. researchgate.netarxiv.org This supramolecular containment can lead to a significant increase in the dye's brightness and resistance to photobleaching, with the specific effect being highly dependent on the host molecule used. researchgate.net For example, trapping a cyanine dye in methyl-β-cyclodextrin can result in a notable increase in both brightness and photostability. researchgate.net

Hydrophilicity and Solubility: The introduction of sulfonate (SO3-) groups is a well-established method to increase the water solubility of cyanine dyes, which is crucial for biological applications. researchgate.netaatbio.com Increased sulfonation not only enhances solubility but can also improve quantum yields and reduce the tendency for aggregation, which can quench fluorescence. researchgate.net

Asymmetric Design: Researchers are exploring the synthesis of asymmetric cyanine dyes as a means to fine-tune their photophysical and chemical properties. acs.orgmdpi.com A modular synthetic approach allows for the creation of diverse heterobifunctional dyes, where different reactive groups can be incorporated for specific labeling applications. acs.org

Table 1: Strategies for the Rational Design of Sulfo-Cy5 Analogs

| Design Strategy | Objective | Mechanism of Improvement | Key Findings | Citations |

|---|---|---|---|---|

| Steric Shielding | Increase photostability; Reduce aggregation | Bulky substituents prevent close contact between dye molecules and shield the polymethine chain from reactive species. | Shielded dyes show enhanced performance and reduced non-specific binding in bioimaging. | nih.gov |

| Conformational Restriction | Increase quantum yield; Improve photostability | Rigidifying the polymethine bridge reduces non-radiative decay pathways (e.g., photoisomerization). | Conformationally restrained variants like Cy5B exhibit higher quantum yields and longer fluorescence lifetimes than Cy5. | chemrxiv.orgnih.gov |

| Supramolecular Encapsulation | Increase brightness and photostability | Shielding the dye within a host molecule (e.g., cyclodextrin) protects it from the environment and can alter its photophysical properties. | Up to a three-fold increase in brightness has been observed for Cy3 when trapped in methyl-β-cyclodextrin. | researchgate.netarxiv.org |

| Increased Sulfonation | Enhance water solubility; Reduce aggregation | Sulfonate groups increase hydrophilicity and electrostatic repulsion between dye molecules. | An increased number of sulfo groups positively affects quantum yields, fluorescence lifetimes, and photostability. | researchgate.net |

| Asymmetric Synthesis | Tune properties; Create heterobifunctional probes | Combining different heterocyclic nuclei and functional groups allows for precise control over the dye's characteristics. | Modular approaches enable the synthesis of diverse dyes with specific ligands for protein tags (e.g., HaloTag, SNAP-tag). | acs.orgmdpi.com |

Advanced Computational Studies on Photophysical Mechanisms

Computational chemistry provides powerful tools to understand the fundamental photophysical processes of Sulfo-Cy5 and to guide the design of improved analogs. Quantum mechanical investigations are crucial for probing the electronic nature of cyanine dyes and predicting their spectral properties. acs.org

Key research findings include:

Quantum Chemical Modeling: Methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to model the excited states of cyanine dyes. acs.orgnih.gov However, standard TD-DFT often underestimates the absorption wavelengths of cyanines, a challenge that has prompted the development of more accurate theoretical models. acs.org These computational approaches are vital for understanding structure-property relationships, such as the significant red shift in absorption that occurs when the polymethine chain is extended (the "vinyl shift"). acs.orgnih.gov

Investigating Degradation and Transformation: Computational studies have been employed to elucidate the mechanisms behind dye degradation and photoconversion. For example, quantum chemical modeling was used to understand the thermal "blueing" reaction, where a heptamethine cyanine (like Cy7) is shortened to a pentamethine cyanine (Cy5). acs.org Similarly, computational analysis helps to understand the oxidative cleavage process that leads to the photoconversion of Cy5 into a Cy3-like product. acs.org

Modeling Dye Aggregation: The self-association of dye molecules into H-aggregates (leading to a blue-shifted absorption) and J-aggregates (leading to a red-shifted, sharp absorption band) is a key phenomenon. rsc.orgpradeepresearch.org Molecular exciton (B1674681) coupling theory explains these spectral shifts based on the geometric arrangement of the dye molecules within the aggregate. pradeepresearch.org Computational models can help predict the conditions that favor the formation of one type of aggregate over the other. nih.gov

Host-Guest Interactions: The enhancement of fluorescence properties through supramolecular encapsulation can be predicted and explained using computational modeling. researchgate.netarxiv.org These models can predict the stability of the inclusion complex between the dye and a host molecule like cyclodextrin, providing insights into the mechanism of improved brightness and photostability. researchgate.net

Table 2: Computational Approaches in Sulfo-Cy5 Research

| Computational Method | Application Area | Insights Gained | Citations |

|---|---|---|---|

| Quantum Chemistry (e.g., TD-DFT) | Predicting optical spectra; Understanding electronic structure | Elucidation of transition energies, absorption wavelengths, and the influence of structural modifications on photophysical properties. | acs.orgnih.govscirp.org |

| Molecular Dynamics (MD) Simulations | Modeling dye-biomolecule interactions; Host-guest complexes | Predicting the stability of dye conjugates and supramolecular complexes; Estimating distances between fluorophores and quenchers. | researchgate.netnih.gov |

| Quantum Chemical Modeling of Reactions | Investigating degradation and photoconversion pathways | Understanding the mechanisms of photobleaching and chemical transformations, such as the shortening of the polymethine chain. | acs.orgacs.org |

| Molecular Exciton Coupling Theory | Explaining the formation of H- and J-aggregates | Correlating the geometric arrangement of dye molecules with the observed blue or red shifts in the absorption spectra of aggregates. | rsc.orgpradeepresearch.org |